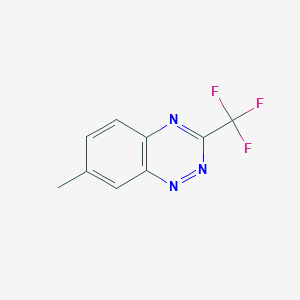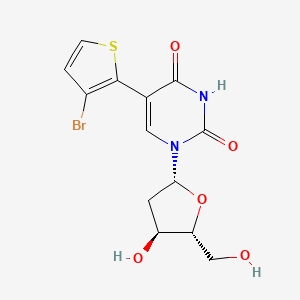![molecular formula C15H27BrO3 B12566810 3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane CAS No. 183435-80-5](/img/structure/B12566810.png)
3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane is a synthetic organic compound characterized by its unique oxetane ring structure
Preparation Methods
The synthesis of 3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane typically involves multi-step organic reactions. One common method includes the reaction of 7-bromoheptanol with oxetane in the presence of a base to form the intermediate product. This intermediate is then reacted with allyl bromide under specific conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the heptyl chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The oxetane ring can be reduced to form open-chain alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the allyl group can undergo oxidation or polymerization. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications.
Comparison with Similar Compounds
Similar compounds to 3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane include:
3-{[(7-Chloroheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane: Similar structure but with a chlorine atom instead of bromine.
3-{[(7-Iodoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane: Similar structure but with an iodine atom instead of bromine.
3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct reactivity and applications.
Properties
CAS No. |
183435-80-5 |
|---|---|
Molecular Formula |
C15H27BrO3 |
Molecular Weight |
335.28 g/mol |
IUPAC Name |
3-(7-bromoheptoxymethyl)-3-(prop-2-enoxymethyl)oxetane |
InChI |
InChI=1S/C15H27BrO3/c1-2-9-17-11-15(13-19-14-15)12-18-10-7-5-3-4-6-8-16/h2H,1,3-14H2 |
InChI Key |
LFHWAEGPIWFMEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1(COC1)COCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)

![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
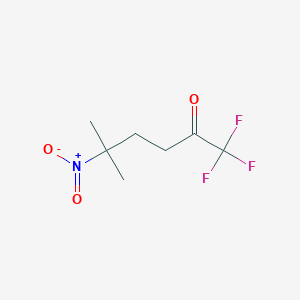
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
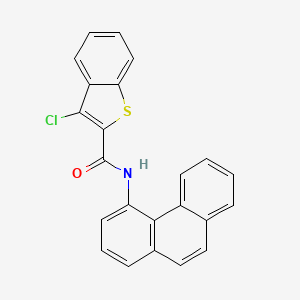
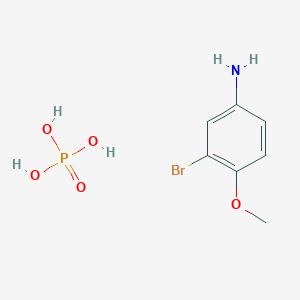

![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
